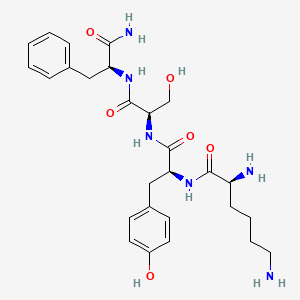
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide is a complex peptide compound with a molecular formula of C27H38N6O6. It contains various functional groups, including amides, amines, and hydroxyl groups, which contribute to its diverse chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be more cost-effective for large quantities and involves similar steps but in a solution rather than on a solid support .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group on the tyrosine residue can yield a ketone, while reduction of the amide groups can produce primary amines .
Applications De Recherche Scientifique
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes, containing a linear sequence of amino acids.
Histrelin: A GnRH agonist used for treating prostate cancer and central precocious puberty.
Uniqueness
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide is unique due to its specific sequence and combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88381-23-1 |
|---|---|
Formule moléculaire |
C27H38N6O6 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C27H38N6O6/c28-13-5-4-8-20(29)25(37)32-22(15-18-9-11-19(35)12-10-18)26(38)33-23(16-34)27(39)31-21(24(30)36)14-17-6-2-1-3-7-17/h1-3,6-7,9-12,20-23,34-35H,4-5,8,13-16,28-29H2,(H2,30,36)(H,31,39)(H,32,37)(H,33,38)/t20-,21-,22-,23+/m0/s1 |
Clé InChI |
BAPIRMWSPVZENQ-CWBXHPNXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


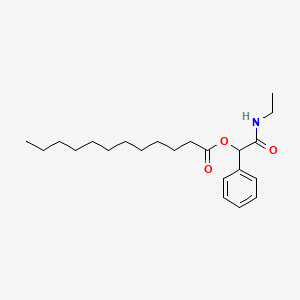
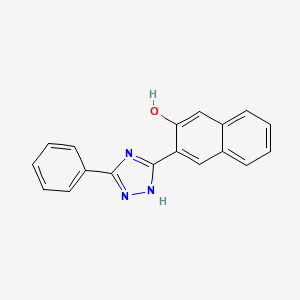
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)

![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)

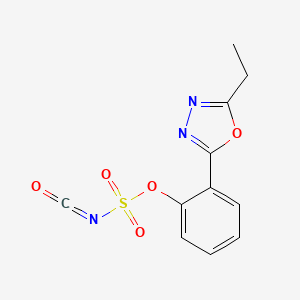
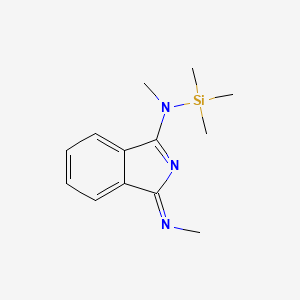
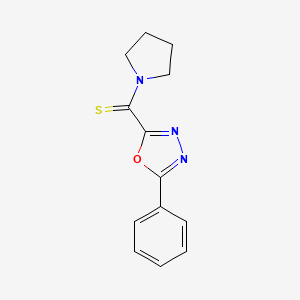


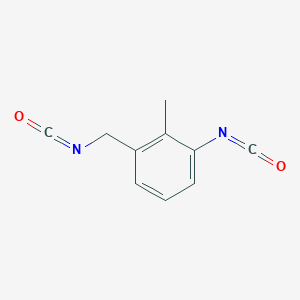
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
